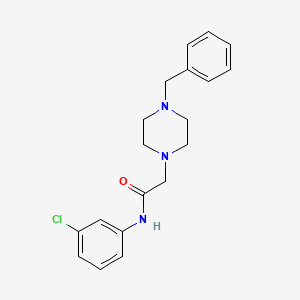
2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide, also known as BPCA, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry due to its various pharmacological properties.
作用機序
2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of this receptor, this compound reduces the release of dopamine in these pathways, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to reduce the locomotor activity of rats, which is indicative of its sedative properties. This compound has been shown to have a high affinity for the dopamine D3 receptor, with a binding affinity that is several times higher than that of other dopamine receptors.
実験室実験の利点と制限
The main advantage of using 2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other dopamine receptors. However, the limitations of using this compound include its relatively low potency compared to other dopamine D3 receptor antagonists and its potential for off-target effects.
将来の方向性
There are several potential future directions for the study of 2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide. One area of research could focus on the development of more potent and selective dopamine D3 receptor antagonists based on the structure of this compound. Another area of research could explore the potential use of this compound in the treatment of other disorders such as addiction and Parkinson's disease. Finally, the development of new animal models that more accurately reflect the pathophysiology of human diseases could provide new insights into the therapeutic potential of this compound.
合成法
The synthesis of 2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide involves the reaction of 3-chlorobenzoyl chloride with benzylpiperazine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield this compound. The purity of the compound can be increased by recrystallization from a suitable solvent.
科学的研究の応用
2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide has been extensively studied for its potential use in the treatment of various diseases such as depression, anxiety, and schizophrenia. It has been found to act as a potent and selective antagonist of the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
特性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-17-7-4-8-18(13-17)21-19(24)15-23-11-9-22(10-12-23)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZDXYMVLUSNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645406 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B5786194.png)


![2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5786211.png)
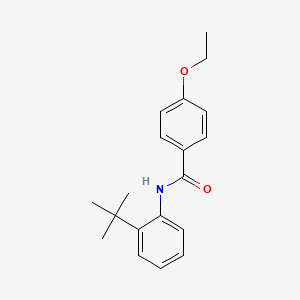
![4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5786222.png)
![4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B5786229.png)
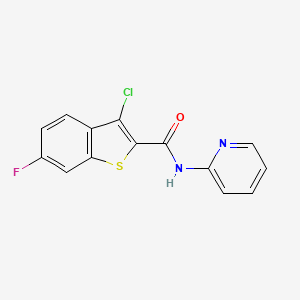
![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786241.png)
![N-isobutyl-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5786247.png)
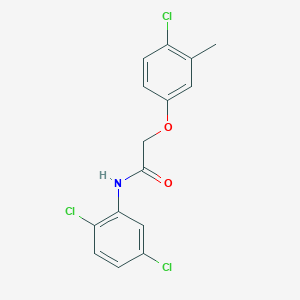
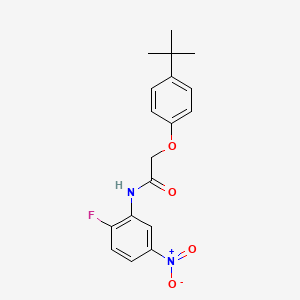
![4-[(phenylthio)methyl]benzamide](/img/structure/B5786254.png)
